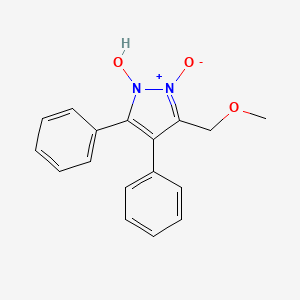![molecular formula C16H13NO4 B14587227 [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid CAS No. 61354-30-1](/img/structure/B14587227.png)
[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid is a cyclic hydroxamic acid that consists of a 1,4-benzoxazine ring bearing an oxo group at position 3 and a phenylacetic acid moiety at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the benzoxazine ring and the phenylacetic acid moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist of retinoic acid receptor-related orphan receptor (ROR), leading to increased T-cell activity in the tumor microenvironment . Additionally, it can inhibit phosphoinositide 3-kinase (PI3K) in cancer cells, thereby reducing cancer growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its use as a bleach activator and its environmental friendliness.
2-Hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one: Studied for its potential pharmacological activities.
3,4-Dihydro-2H-1,4-benzoxazines: Investigated for their pesticidal and antifungal properties.
Uniqueness
What sets [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid apart from similar compounds is its unique combination of a benzoxazine ring and a phenylacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61354-30-1 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-[4-(4-oxo-2H-1,3-benzoxazin-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H13NO4/c18-15(19)9-11-5-7-12(8-6-11)17-10-21-14-4-2-1-3-13(14)16(17)20/h1-8H,9-10H2,(H,18,19) |
InChI-Schlüssel |
WMBQGOHVMJCRIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)





![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)




![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
